molecular formula C13H15N3O7S B047361 S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine CAS No. 124505-88-0

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine

Cat. No. B047361
M. Wt: 357.34 g/mol
InChI Key: MLTCQJFYIWQLJL-JAMMHHFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine, also known as CPX-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine works by inhibiting the activity of GGT, which is involved in the metabolism of glutathione (GSH), a major antioxidant in the body. By inhibiting GGT, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine increases the levels of GSH in cells, which in turn reduces oxidative stress and protects cells from damage. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is another mechanism by which it may be effective in cancer treatment.

Biochemical And Physiological Effects

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. These include increased levels of GSH, reduced oxidative stress, and decreased tumor growth in cancer models. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in lab experiments is its specificity for GGT, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine's relatively recent discovery means that there is still much to be learned about its properties and potential side effects. Additionally, the complex synthesis method and high cost of production may limit its use in some lab settings.

Future Directions

There are many potential future directions for research on S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine for different therapeutic applications. Other future directions may include investigating the potential of S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine in combination with other drugs or therapies, as well as exploring its effects on other cellular processes beyond GGT inhibition. Overall, S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine shows great promise as a novel therapeutic agent with potential applications in cancer treatment and neurodegenerative diseases.

Synthesis Methods

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine is synthesized using a multi-step process that involves the reaction of L-cysteine with 2,5-dioxopyrrolidin-1-yl-methanol, followed by the addition of 2,5-dioxopyrrolidin-1-yl acetic acid. The final product is obtained by purification through chromatography.

Scientific Research Applications

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment and neurodegenerative diseases. Its ability to inhibit the activity of the enzyme γ-glutamyl transpeptidase (GGT) has been of particular interest in cancer research, as GGT is overexpressed in many types of cancer cells and is involved in tumor progression and drug resistance. S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

CAS RN

124505-88-0

Product Name

S-(1-(((2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methoxy)methyl)-2,5-dioxo-3-pyrrolidinyl)-L-cysteine

Molecular Formula

C13H15N3O7S

Molecular Weight

357.34 g/mol

IUPAC Name

(2R)-2-amino-3-[1-[(2,5-dioxopyrrol-1-yl)methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C13H15N3O7S/c14-7(13(21)22)4-24-8-3-11(19)16(12(8)20)6-23-5-15-9(17)1-2-10(15)18/h1-2,7-8H,3-6,14H2,(H,21,22)/t7-,8?/m0/s1

InChI Key

MLTCQJFYIWQLJL-JAMMHHFISA-N

Isomeric SMILES

C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SC[C@@H](C(=O)O)N

SMILES

C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N

Canonical SMILES

C1C(C(=O)N(C1=O)COCN2C(=O)C=CC2=O)SCC(C(=O)O)N

synonyms

Cys-Mal
S-(bismaleimidoethyl ether)cysteine

Origin of Product

United States

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